N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from adamantane. The adamantane core is functionalized through a series of reactions, including alkylation, nitration, and amide formation. One common route involves the following steps:
Alkylation: Adamantane is alkylated using propylene in the presence of an acid catalyst to form 1-(1-adamantyl)propane.
Amide Formation: The nitrated product is reacted with 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties due to the presence of the adamantane core, which is known for its biological activity.
Materials Science: It is used in the development of advanced materials, including high-energy fuels and thermally stable polymers.
Industrial Chemistry: The compound is utilized in the synthesis of various functional derivatives and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable framework that can interact with biological macromolecules, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-Adamantylacetic acid
Uniqueness
N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the combination of the adamantane core with the pyrazole and nitro functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H26N4O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c1-3-15(18-7-11-4-12(8-18)6-13(5-11)9-18)20-17(23)16-14(22(24)25)10-19-21(16)2/h10-13,15H,3-9H2,1-2H3,(H,20,23) |
InChI Key |
JZJPJXYVXIXSKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=NN4C)[N+](=O)[O-] |
Origin of Product |
United States |
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